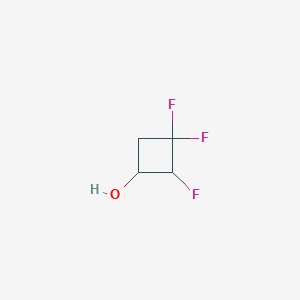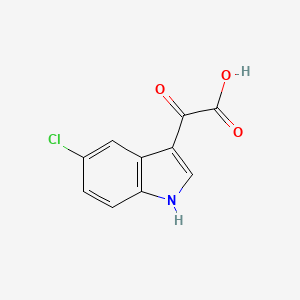![molecular formula C14H12Cl2Zr B12279671 Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- is a chemical compound with the molecular formula C14H12Cl2Zr and a molecular weight of 342.38 . . This compound is part of the metallocene family, which are organometallic compounds typically consisting of a transition metal sandwiched between two cyclopentadienyl anions. Metallocenes are known for their catalytic properties and are widely used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- typically involves the reaction of cyclopentadienyl and indenyl ligands with zirconium tetrachloride (ZrCl4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
ZrCl4+CpH+IndH→CpZr(Ind)Cl2+2HCl
where CpH is cyclopentadiene and IndH is indene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out in a controlled environment to maintain the desired temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and organometallic reagents like Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Wissenschaftliche Forschungsanwendungen
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- has several scientific research applications, including:
Material Science: The compound is used in the synthesis of advanced materials, including nanomaterials and composites.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Biological Studies:
Wirkmechanismus
The mechanism of action of zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- involves its ability to coordinate with other molecules through its cyclopentadienyl and indenyl ligands. These ligands can form stable complexes with various substrates, facilitating catalytic reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienylzirconium trichloride: Another metallocene compound with similar catalytic properties.
Bis(cyclopentadienyl)dimethyl zirconium: Known for its use in polymerization reactions.
Tetrakis(dimethylamino)zirconium: Used in chemical vapor deposition processes.
Uniqueness
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- is unique due to its specific ligand structure, which provides distinct catalytic properties and reactivity compared to other zirconium metallocenes . Its ability to form stable complexes with a wide range of substrates makes it particularly valuable in various industrial and research applications .
Eigenschaften
Molekularformel |
C14H12Cl2Zr |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1H-inden-1-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/C9H7.C5H5.2ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-5-3-1;;;/h1-7H;1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
JSOQLNRNQGZSSV-UHFFFAOYSA-L |
Kanonische SMILES |
C1C=CC=[C-]1.[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt](/img/structure/B12279588.png)
![2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12279594.png)
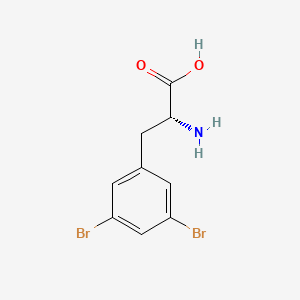
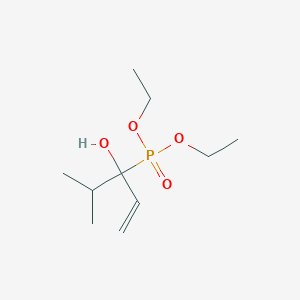
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide](/img/structure/B12279606.png)
![tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate](/img/structure/B12279608.png)

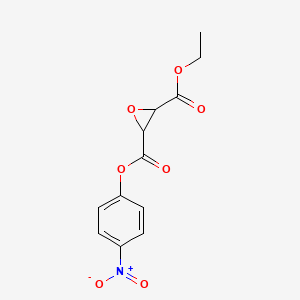
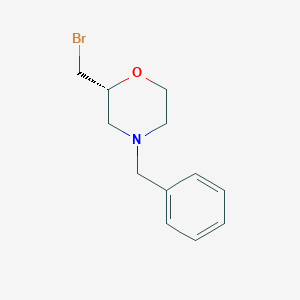
![N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt](/img/structure/B12279620.png)
